molecular formula C9H12N2O3 B7628640 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid

Cat. No.: B7628640
M. Wt: 196.20 g/mol
InChI Key: PIXHXVVAVIZJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid, also known as CBOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBOP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This compound has also been shown to modulate the expression of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the levels of oxidative stress markers and improve antioxidant status. Additionally, this compound has been found to enhance the activity of acetylcholinesterase, an enzyme involved in the regulation of cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound exhibits a wide range of pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Furthermore, the development of novel this compound analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of pharmacological activities. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effects, and anticancer activity make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves the condensation of 3-cyclobutyl-4-hydroxy-5-methylisoxazole with ethyl bromoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through the acidification of the reaction mixture and subsequent crystallization. The purity of the synthesized this compound is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess neuroprotective effects and can improve cognitive function. Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines.

Properties

IUPAC Name

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHXVVAVIZJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=O)C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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